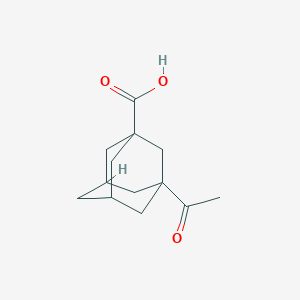
3-Acetyladamantane-1-carboxylic acid
Cat. No. B3014174
Key on ui cas rn:
91442-73-8
M. Wt: 222.284
InChI Key: MKSYFGOQROAZCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06429314B1
Procedure details


A mixture of 3 mmol of 1-carboxyadamantane, 18 mmol of biacetyl, 0.3 mmol of N-hydroxyphthalimide, 0.015 mmol of cobalt (II) acetate, and 3 ml of acetic acid was stirred at 75° C. under an oxygen atmosphere (1 atm) for 6 hours. Gas chromatographic analysis of products in the reaction mixture demonstrated that 1-carboxyadamantane was converted, at a rate of 92%, to 1-acetyl-3-carboxyadamantane (yield 46%), and 1-acetyl-3-carboxy-5-adamantanol (yield 24%).



Name
cobalt (II) acetate
Quantity
0.015 mmol
Type
catalyst
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:4]12[CH2:13][CH:8]3[CH2:9][CH:10]([CH2:12][CH:6]([CH2:7]3)[CH2:5]1)[CH2:11]2)([OH:3])=[O:2].[C:14]([C:17]([CH3:19])=[O:18])([CH3:16])=[O:15].[OH:20]N1C(=O)C2=CC=CC=C2C1=O>C([O-])(=O)C.[Co+2].C([O-])(=O)C.C(O)(=O)C>[C:14]([C:10]12[CH2:12][CH:6]3[CH2:7][CH:8]([CH2:13][C:4]([C:1]([OH:3])=[O:2])([CH2:5]3)[CH2:11]1)[CH2:9]2)(=[O:15])[CH3:16].[C:17]([C:14]12[CH2:12][C:6]3([OH:20])[CH2:7][CH:8]([CH2:13][C:4]([C:1]([OH:3])=[O:2])([CH2:5]3)[CH2:16]1)[CH2:9]2)(=[O:18])[CH3:19] |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)C12CC3CC(CC(C1)C3)C2
|
|
Name
|
|
|
Quantity
|
18 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(C)C(=O)C
|
|
Name
|
|
|
Quantity
|
0.3 mmol
|
|
Type
|
reactant
|
|
Smiles
|
ON1C(C=2C(C1=O)=CC=CC2)=O
|
|
Name
|
cobalt (II) acetate
|
|
Quantity
|
0.015 mmol
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)C12CC3CC(CC(C1)C3)C2
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
75 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at 75° C. under an oxygen atmosphere (1 atm) for 6 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
Details
Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)C12CC3(CC(CC(C1)C3)C2)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 46% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)C12CC3(CC(CC(C1)C3)(C2)O)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 24% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
